N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide
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Overview
Description
N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-chlorophenyl group, two methoxy groups, and a piperidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine to yield 3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the benzamide core is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3,4-dimethoxybenzamide: Lacks the piperidine-1-carbonyl group.
N-(4-methoxyphenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide: Substitutes the chlorine atom with a methoxy group.
Uniqueness
N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidine-1-carbonyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-18-11-6-15(14-19(18)28-2)20(25)24(17-9-7-16(22)8-10-17)21(26)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRHVCXIONGXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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